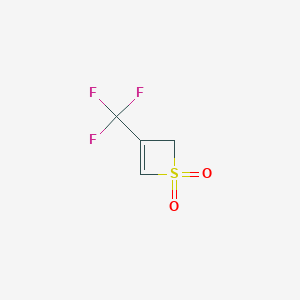

3-(Trifluoromethyl)-2H-thiete 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-2H-thiete 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2S/c5-4(6,7)3-1-10(8,9)2-3/h1H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRMNDMCRPTCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS1(=O)=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethyl 2h Thiete 1,1 Dioxide and Its Structural Analogues

Direct Synthesis Approaches to the Core 2H-Thiete 1,1-dioxide Scaffold

The formation of the 2H-thiete 1,1-dioxide ring is a critical step that can be achieved through several synthetic routes. These approaches primarily involve ring-closing reactions of suitably functionalized acyclic precursors and subsequent oxidation to form the sulfone.

Ring-Closing Reactions and Precursor Cyclization

Ring-closing reactions are a cornerstone in the synthesis of cyclic compounds, including the 2H-thiete 1,1-dioxide core. researchgate.net One of the most effective methods for constructing cyclic sulfones is through ring-closing metathesis (RCM). ucsb.edumdpi.com This powerful reaction utilizes transition metal catalysts, such as Grubbs catalysts, to form cyclic alkenes from acyclic dienes. nih.gov For the synthesis of thiete 1,1-dioxides, an acyclic precursor containing two alkenyl groups and a sulfone moiety can be subjected to RCM to furnish the desired four-membered ring. The efficiency of the cyclization can be influenced by factors such as catalyst loading, reaction time, and concentration. ucsb.edu

Alternative ring-closing strategies may involve intramolecular nucleophilic substitution reactions. For instance, a precursor with a suitable leaving group and a nucleophilic sulfur-containing group can cyclize to form the thietane (B1214591) ring, which can then be oxidized to the thiete 1,1-dioxide.

Oxidation Pathways to Sulfone Formation

Once the thietane or 2H-thiete ring is formed, the next crucial step is the oxidation of the sulfur atom to the sulfone (dioxide) state. researchgate.net This transformation is typically achieved using strong oxidizing agents. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures. nih.govacs.org Other oxidizing agents such as hydrogen peroxide in the presence of a catalyst or potassium permanganate (B83412) can also be employed, although m-CPBA often provides cleaner reactions and higher yields. utexas.eduyoutube.com The oxidation process is a key step as the resulting sulfone group significantly influences the chemical reactivity and properties of the final molecule. utexas.edu

Introduction of the Trifluoromethyl Moiety

The incorporation of the trifluoromethyl (CF3) group is a pivotal aspect of the synthesis, as this moiety imparts unique electronic properties to the molecule. The introduction of the CF3 group can be accomplished either by direct trifluoromethylation of a pre-formed thiete dioxide ring or by constructing the ring from a building block that already contains the trifluoromethyl group.

Trifluoromethylation Strategies on Pre-formed Thiete Dioxides

Direct trifluoromethylation of a pre-existing 2H-thiete 1,1-dioxide ring presents a convergent approach. Various trifluoromethylating reagents can be employed for this purpose. One common method involves the use of Ruppert-Prakash reagent (trifluoromethyltrimethylsilane, TMSCF3) in the presence of a fluoride (B91410) source. Other electrophilic trifluoromethylating agents, often referred to as "CF3+" sources, can also be utilized. These reactions typically proceed via nucleophilic attack of a carbanion, generated on the thiete dioxide ring, onto the trifluoromethylating agent. The regioselectivity of this reaction is a critical consideration and is influenced by the substitution pattern on the thiete dioxide ring and the reaction conditions.

Recent advancements have also explored photoredox catalysis for trifluoromethylation reactions, offering milder and more environmentally friendly alternatives. mst.edu These methods often utilize a photocatalyst that, upon irradiation with light, can generate a trifluoromethyl radical from a suitable precursor like the Langlois reagent (sodium trifluoromethanesulfinate). mst.edu This radical can then add to the double bond of the thiete ring.

Ring Formation from Trifluoromethyl-containing Building Blocks

An alternative and often more controlled strategy involves the synthesis of the 2H-thiete 1,1-dioxide ring from acyclic precursors that already incorporate the trifluoromethyl group. This approach allows for precise placement of the CF3 moiety. For example, a trifluoromethyl-containing vinyl sulfone can be used as a key building block. Cyclization of such precursors can be achieved through various methods, including intramolecular alkylations or cycloaddition reactions.

One illustrative approach starts with the synthesis of a trifluoromethylated acyclic sulfone. rsc.org This can be achieved by reacting a suitable phosphonate (B1237965) with trifluoroacetic anhydride, followed by reaction with an acetylide to generate a trifluoromethylated ynenyl sulfone. rsc.org This intermediate can then be further elaborated and cyclized to form the desired 3-(trifluoromethyl)-2H-thiete 1,1-dioxide.

Synthesis of Related Trifluoromethylated Cyclic Sulfone Systems

The synthetic principles applied to this compound can be extended to the synthesis of other trifluoromethylated cyclic sulfone systems, such as five- and six-membered rings. For instance, trifluoromethylated dihydrothiophene 1,1-dioxides and dihydrothiopyran 1,1-dioxides are valuable compounds in their own right and as precursors for further chemical transformations. researchgate.net

The synthesis of these larger rings often employs similar strategies, including:

Ring-Closing Metathesis: Acyclic diene sulfones with varying chain lengths can be cyclized using RCM to produce five-, six-, and even larger-membered cyclic sulfones. ucsb.edu

Cycloaddition Reactions: [3+2] cycloaddition reactions involving trifluoromethylated dienophiles or dipoles can be a powerful tool for constructing five-membered heterocyclic rings. For example, the reaction of a trifluoromethylated alkene with a thiocarbonyl ylide can lead to the formation of a trifluoromethylated tetrahydrothiophene (B86538). researchgate.net

Intramolecular Cyclization: As with the thiete system, intramolecular nucleophilic substitution or condensation reactions of appropriately functionalized trifluoromethyl-containing acyclic sulfones can be used to construct larger rings.

The choice of synthetic route depends on the desired ring size, substitution pattern, and the availability of starting materials. The reactivity of these related trifluoromethylated cyclic sulfones has also been explored, particularly in [3+2] cycloaddition reactions with compounds like diazomethane (B1218177), leading to the formation of novel fused heterocyclic systems. researchgate.net

Table 1: Summary of Synthetic Strategies

| Target Scaffold | Key Synthetic Strategy | Illustrative Precursors/Reagents | Reference |

|---|---|---|---|

| 2H-Thiete 1,1-dioxide | Ring-Closing Metathesis (RCM) | Acyclic diene sulfones | ucsb.edu |

| 2H-Thiete 1,1-dioxide | Oxidation of Thietes | m-CPBA, Hydrogen peroxide | nih.govacs.orgutexas.edu |

| Trifluoromethylated Thiete Dioxides | Direct Trifluoromethylation | Ruppert-Prakash reagent (TMSCF3) | researchgate.net |

| Trifluoromethylated Thiete Dioxides | Ring Formation from CF3-Building Blocks | Trifluoromethylated vinyl sulfones | rsc.org |

| Trifluoromethylated Cyclic Sulfones | [3+2] Cycloaddition | Trifluoromethylated alkenes, Thiocarbonyl ylides | researchgate.net |

4(5)-Trifluoromethyl-2,3-dihydrothiophene 1,1-dioxides

The synthesis of 4(5)-Trifluoromethyl-2,3-dihydrothiophene 1,1-dioxides is foundational for their use in further chemical transformations. These compounds serve as important substrates in cycloaddition reactions. For instance, they are utilized in [3+2]-cycloaddition reactions with various diazo compounds. researchgate.net

One notable synthetic application involves the reaction with diazomethane, which proceeds to form a regioisomeric mixture of the corresponding dihydropyrazole-fused cycloadducts. researchgate.net Similarly, reacting 4-trifluoromethyl-2,3-dihydrothiophene 1,1-dioxide with in-situ generated N-phenyl nitrilimines results in the regioselective formation of tetrahydrothiophene 1,1-dioxides fused with a dihydropyrazole ring. researchgate.net

Table 1: Cycloaddition Reactions of 4(5)-Trifluoromethyl-2,3-dihydrothiophene 1,1-dioxides

| Substrate | Reagent | Product Type | Selectivity | Source |

|---|---|---|---|---|

| 4(5)-Trifluoromethyl-2,3-dihydrothiophene 1,1-dioxides | Diazomethane | Dihydropyrazole-fused cycloadducts | Mixture of regioisomers | researchgate.net |

5(6)-Trifluoromethyl-3,4-dihydro-2H-thiopyrane 1,1-dioxides

Similar to their five-membered ring counterparts, 5(6)-trifluoromethyl-3,4-dihydro-2H-thiopyrane 1,1-dioxides are key precursors in heterocyclic synthesis. Their preparation enables their use in cycloaddition chemistry. A significant synthetic route employing these compounds is their [3+2]-cycloaddition reaction with diazomethane. researchgate.net This reaction is not entirely selective, leading to the formation of regioisomeric mixtures of the resulting dihydropyrazole-fused cycloadducts. researchgate.net

While specific multistep syntheses for the trifluoromethylated derivatives are not detailed in the provided sources, general methods for the parent 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides have been developed. A four-step sequence starting from dihydro-2H-thiopyran-3(4H)-one involves oxidation, reduction of the keto group, mesylation, and subsequent elimination of methanesulfonic acid to yield the desired cyclic sulfones on a multigram scale. dsau.dp.ua

Table 2: Cycloaddition Reaction of 5(6)-Trifluoromethyl-3,4-dihydro-2H-thiopyrane 1,1-dioxides

| Substrate | Reagent | Product Type | Selectivity | Source |

|---|

Synthesis of other fluorinated thiete 1,1-dioxide derivatives (e.g., 3-chloro-2H-thiete 1,1-dioxide)

The synthesis of 3-chloro-2H-thiete 1,1-dioxide, a key halogenated analogue, has been achieved through multiple routes, providing access to a versatile intermediate for introducing further functionalization.

One established method begins with commercially available thietane. acs.org The thietane is first oxidized to thietane 1,1-dioxide. acs.org Subsequent dichlorination of the thietane 1,1-dioxide, followed by a dehydrochlorination step, yields the target 3-chloro-2H-thiete 1,1-dioxide. acs.orgresearchgate.net This compound readily reacts with various nucleophiles, such as carbanions, amines, and alcohols, to produce 3-substituted thietane or 2H-thiete 1,1-dioxides. acs.orgresearchgate.net

An alternative synthetic approach involves the chlorination of 3-hydroxy thietane 1,1-dioxide. google.com This transformation is carried out using a chlorinating agent like thionyl chloride in the presence of a suitable catalyst, such as 3-methylpyridine (B133936) (3-picoline), and a solvent like chlorobenzene. google.com

Table 3: Synthetic Methodologies for 3-Chloro-2H-thiete 1,1-dioxide

| Starting Material | Key Reagents | Key Steps | Source |

|---|---|---|---|

| Thietane 1,1-dioxide | Chlorine, Base | 1. Dichlorination2. Dehydrochlorination | acs.orgresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Trifluoromethyl 2h Thiete 1,1 Dioxide

Cycloaddition Reactions

3-(Trifluoromethyl)-2H-thiete 1,1-dioxide readily engages in cycloaddition reactions, serving as a valuable building block for the construction of complex molecular architectures. Among these, [3+2]-cycloaddition reactions with diazo compounds have been a subject of detailed investigation, leading to the formation of diverse polycyclic frameworks.

[3+2]-Cycloaddition Reactions with Diazo Compounds

The [3+2]-cycloaddition reactions of this compound with various diazo compounds have been shown to be a versatile method for the synthesis of pyrazoline-fused thietane (B1214591) 1,1-dioxides and their derivatives. These reactions are influenced by the nature of the diazo compound, affecting the regioselectivity and the stability of the initial cycloadducts.

The reaction of this compound with diazomethane (B1218177) proceeds to give a mixture of regioisomeric dihydropyrazole-fused cycloadducts. researchgate.netresearchgate.net This outcome highlights the competitive nature of the cycloaddition across the double bond of the thiete dioxide ring.

In contrast to the reaction with diazomethane, the [3+2]-cycloaddition of this compound with ethyl diazoacetate and in situ generated 2,2,2-trifluorodiazoethane (B1242873) demonstrates a higher degree of selectivity. researchgate.netresearchgate.netconsensus.app These reactions lead to the regioselective formation of pyrazolino-sultine derivatives. researchgate.netconsensus.appresearchgate.net The initial cycloadducts, pyrazoline-fused thietane 1,1-dioxides, undergo rearrangement to form the more stable sultine products. researchgate.netconsensus.appresearchgate.net

The following table summarizes the products obtained from the reaction of this compound with different diazo compounds.

| Diazo Compound | Product(s) |

| Diazomethane | Regioisomeric mixture of dihydropyrazole-fused cycloadducts |

| Ethyl diazoacetate | Pyrazolino-sultine derivatives |

| 2,2,2-Trifluorodiazoethane | Pyrazolino-sultine derivatives |

The regioselectivity of the [3+2]-cycloaddition reactions of this compound is highly dependent on the substituent of the diazo compound. While diazomethane yields a mixture of regioisomers, substituted diazoacetates like ethyl diazoacetate and 2,2,2-trifluorodiazoethane lead to a regioselective outcome. researchgate.netconsensus.appresearchgate.net The presence of the trifluoromethyl group plays a crucial role in directing the orientation of the cycloaddition.

The initial step in the reaction of this compound with diazo compounds is the formation of pyrazoline-fused thietane 1,1-dioxides. researchgate.netconsensus.appresearchgate.net These bicyclic intermediates are the primary cycloadducts resulting from the [3+2] cycloaddition.

In the case of reactions with ethyl diazoacetate and 2,2,2-trifluorodiazoethane, the initially formed pyrazoline-fused thietane 1,1-dioxides are unstable and undergo rearrangement. researchgate.netconsensus.appresearchgate.net This rearrangement leads to the formation of more thermodynamically stable pyrazolino-sultine derivatives. researchgate.netconsensus.appresearchgate.net

[3+2]-Cycloaddition Reactions with Nitrilimines

The carbon-carbon double bond in this compound is activated by the electron-withdrawing trifluoromethyl and sulfonyl groups, making it a competent dipolarophile for [3+2]-cycloaddition reactions.

Research has shown that this compound readily undergoes [3+2]-cycloaddition reactions with in situ generated N-phenyl nitrilimines. nih.gov These reactions provide a direct route to novel heterocyclic systems incorporating the thietane 1,1-dioxide moiety.

The reaction between this compound and N-phenyl nitrilimines proceeds in a regioselective manner to yield dihydropyrazole-thietane 1,1-dioxides. nih.gov This regioselectivity is a key feature of the reaction, leading to a specific constitutional isomer as the major product.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Feature |

|---|---|---|---|---|

| This compound | N-phenyl nitrilimines | Dihydropyrazole-thietane 1,1-dioxides | [3+2]-Cycloaddition | Regioselective |

Exploration of other cycloaddition modes (e.g., [2+2] cycloadditions with alkynes for related systems)

While specific examples of [2+2]-cycloaddition reactions between this compound and alkynes are not extensively documented in the reviewed literature, the reactivity of related systems provides valuable insights. In general, [2+2] cycloadditions of alkenes with alkynes can be promoted photochemically or through transition metal catalysis. For instance, visible light photocatalysis can facilitate the [2+2] cycloaddition of alkynes with alkenes to form cyclobutenes. Furthermore, gold(I) complexes have been shown to catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes. organic-chemistry.org These methodologies highlight the potential for this compound to participate in such cycloadditions, given the activated nature of its double bond. The electron-withdrawing groups on the thiete ring could influence the feasibility and outcome of such reactions.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbon-carbon double bond in this compound makes it susceptible to attack by nucleophiles. The double bond has been shown to be active towards nucleophilic reagents such as amino compounds and 1,3-dipoles. nih.gov This reactivity opens avenues for the synthesis of a variety of functionalized thietane 1,1-dioxide derivatives through conjugate addition reactions.

Ring-Opening and Rearrangement Pathways

In certain cycloaddition reactions, the initial adducts derived from this compound can undergo subsequent rearrangements. For example, the reaction with ethyl diazoacetate and in situ generated 2,2,2-trifluorodiazoethane leads to the regioselective formation of pyrazolino-sultine derivatives. nih.gov This outcome suggests a rearrangement of the initially formed pyrazoline-fused thietane 1,1-dioxides, which likely involves ring-opening of the thietane dioxide ring and subsequent recyclization to form the thermodynamically more stable six-membered sultine ring.

| Reactants | Initial Product | Final Product | Reaction Pathway |

|---|---|---|---|

| This compound, Ethyl diazoacetate/2,2,2-trifluorodiazoethane | Pyrazoline-fused thietane 1,1-dioxide | Pyrazolino-sultine derivative | [3+2]-Cycloaddition followed by rearrangement |

Computational Chemistry and Theoretical Insights into 3 Trifluoromethyl 2h Thiete 1,1 Dioxide Chemistry

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies are indispensable for mapping the potential energy surfaces of chemical reactions. These methods allow for the characterization of fleeting transition states and short-lived intermediates that are often impossible to detect experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms due to its favorable balance of computational cost and accuracy. whiterose.ac.ukresearchgate.net By calculating the energies of reactants, products, and the transition states that connect them, a complete energy profile for a reaction can be constructed.

For a molecule like 3-(Trifluoromethyl)-2H-thiete 1,1-dioxide, DFT calculations are crucial for understanding its participation in reactions such as [3+2] cycloadditions or Michael additions. Theoretical investigations on analogous reactions, for example, the [3+2] cycloaddition of nitrones with trifluoromethyl-substituted nitropropenes, have been performed at the B3LYP/6-311G(d) level of theory to locate and characterize the relevant transition states. researchgate.net These studies reveal that the trifluoromethyl group can significantly influence the activation energy, thereby increasing the reactivity of the alkene system. researchgate.net

In a hypothetical reaction, such as the cycloaddition with a generic nitrone, DFT would be used to model the different possible regioisomeric and stereoisomeric pathways. The calculated Gibbs free energies of activation (ΔG‡) would indicate the most favorable reaction channel.

Table 1: Illustrative DFT-Calculated Activation Parameters for a [3+2] Cycloaddition Reaction of a Trifluoromethyl-Activated Alkene (Note: This data is representative of calculations on analogous systems and serves to illustrate the type of information obtained from DFT studies.) researchgate.net

| Reaction Pathway | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Gibbs Free Energy (ΔG‡, kcal/mol) |

| Regioisomer 1 (Endo) | 15.2 | 26.5 |

| Regioisomer 1 (Exo) | 16.8 | 28.1 |

| Regioisomer 2 (Endo) | 18.5 | 29.8 |

| Regioisomer 2 (Exo) | 19.3 | 30.5 |

The data illustrates how DFT can differentiate between competing pathways, predicting that the formation of Regioisomer 1 via an endo approach is the kinetically favored process. researchgate.net The calculations would also provide the geometries of the transition states, revealing the degree of bond formation (asynchronicity) in the cycloaddition process. rsc.org

While DFT focuses on the energetics of stationary points on the potential energy surface, the Molecular Electron Density Theory (MEDT) provides deeper insight by analyzing the changes in electron density throughout the reaction pathway. mdpi.com MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com

An MEDT study of a reaction involving this compound would begin with an analysis of the ground-state electron density of the reactants. This involves calculating conceptual DFT reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), to classify the reactants and predict the polar nature of the reaction. Given the strong electron-withdrawing groups, this compound is expected to be a very strong electrophile.

The flow of electron density from the nucleophile to the electrophile at the transition state, known as the Global Electron Density Transfer (GEDT), quantifies the polar character of the reaction. mdpi.com Recent MEDT studies on [3+2] cycloadditions classify reactions based on their GEDT values, with significant polar reactions showing high GEDT values. mdpi.commdpi.com Analysis of the Electron Localization Function (ELF) along the reaction coordinate provides a detailed picture of bond formation, revealing whether the mechanism is concerted, stepwise, or a non-concerted two-stage one-step process. researchgate.net For a polar reaction involving the title compound, MEDT would likely predict a highly asynchronous, polar mechanism. mdpi.com

Analysis of Electronic Structure and Reactivity Descriptors

Understanding the intrinsic electronic properties of this compound is key to predicting its chemical behavior. Computational methods provide powerful descriptors for this purpose.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com The energies and spatial distributions of these orbitals are critical.

For this compound, the presence of the SO2 and CF3 groups is expected to significantly lower the energy of both the HOMO and the LUMO. The low-lying LUMO would make it a strong electrophile, readily reacting with nucleophiles (HOMO-controlled reaction). The energy gap between the HOMO of a potential nucleophile and the LUMO of the thiete dioxide would determine the reaction's feasibility. pku.edu.cn

A computational analysis would reveal the distribution of the LUMO. It is anticipated that the LUMO would have large orbital coefficients on the C2 and C3 carbons of the double bond, marking them as the primary sites for nucleophilic attack.

Table 2: Conceptual FMO Energy Data and Reactivity Implications

| Molecule | Orbital | Energy (eV) | Predicted Reactivity |

| This compound | LUMO | Low | Strong electrophile, reactive towards dienes and nucleophiles. |

| HOMO | Very Low | Poor nucleophile/diene. | |

| Typical Diene (e.g., Butadiene) | LUMO | High | - |

| HOMO | Moderate | Reactive towards the thiete dioxide's LUMO. | |

| Typical Nucleophile (e.g., Amine) | LUMO | High | - |

| HOMO | High | Highly reactive towards the thiete dioxide's LUMO. |

This analysis predicts that reactions will be dominated by the interaction of the nucleophile/diene HOMO with the electrophilic thiete dioxide's LUMO. pku.edu.cn

While FMO theory describes orbital interactions, the electrostatic attraction between reactants is also a crucial component of reactivity. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmdpi.com

For this compound, an MEP map would show a significant region of positive potential (typically colored blue) around the C=C double bond, confirming its electrophilic character. The most positive potential would likely be centered on the C2 carbon atom, influenced by the strong inductive and resonance effects of the adjacent sulfone group. The oxygen atoms of the sulfone group and the fluorine atoms of the trifluoromethyl group would, in contrast, be regions of negative potential (colored red), indicating their nucleophilic character. researchgate.net This information is invaluable for predicting the initial sites of interaction for approaching reactants.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Computational chemistry provides a quantitative basis for understanding and predicting the selectivity of chemical reactions. rsc.org For reactions involving this compound, both regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of the product) are critical considerations.

The regioselectivity of a cycloaddition reaction can be rationalized using both FMO theory and local reactivity indices derived from conceptual DFT. nih.gov In an FMO approach, the preferred regiochemistry is the one that results from the best overlap between the largest HOMO lobe of the diene/dipole and the largest LUMO lobe of the thiete dioxide. researchgate.net Alternatively, local electrophilicity indices (Parr functions) can be calculated for each atom in the thiete dioxide. mdpi.com The site with the highest value for the electrophilic Parr function (Pk+) is predicted to be the most susceptible to nucleophilic attack, thus determining the regiochemical outcome. mdpi.com

DFT calculations of the transition state energies for all possible regio- and stereoisomeric pathways provide the most reliable prediction of selectivity. nih.govresearchgate.net The pathway with the lowest activation free energy (ΔG‡) will be the dominant one, and the calculated product ratios can often be directly compared with experimental results. researchgate.net For this compound, the electronic bias created by the CF3 and SO2 groups is expected to lead to high regioselectivity in its reactions. Steric hindrance from these groups will also play a crucial role, particularly in determining the preferred stereochemical (e.g., endo/exo) outcome. researchgate.net

Synthetic Utility of 3 Trifluoromethyl 2h Thiete 1,1 Dioxide As a Building Block in Organic Synthesis

Precursor Role in the Synthesis of Diverse Organic Scaffolds

The inherent ring strain and the electron-withdrawing nature of the sulfonyl and trifluoromethyl groups make 3-(Trifluoromethyl)-2H-thiete 1,1-dioxide an excellent substrate for various cycloaddition and ring-opening reactions, providing access to a rich diversity of organic frameworks.

Formation of Fused Heterocyclic Systems (e.g., pyrazoles, dihydropyrazoles, pyrazolino-sultines)

A prominent application of this compound is its participation in [3+2]-cycloaddition reactions to construct fused heterocyclic systems. These reactions offer a direct and efficient route to novel trifluoromethylated heterocycles that are otherwise challenging to synthesize.

The reaction of this compound with diazomethane (B1218177) serves as a key example, leading to the formation of a regioisomeric mixture of dihydropyrazole-fused cycloadducts. researchgate.netnih.gov This transformation provides a foundational framework that can be further elaborated.

Furthermore, its reaction with ethyl diazoacetate and in situ generated 2,2,2-trifluorodiazoethane (B1242873) proceeds regioselectively to yield pyrazolino-sultine derivatives. This process involves an initial [3+2] cycloaddition to form pyrazoline-fused thietane (B1214591) 1,1-dioxides, which then undergo rearrangement. researchgate.net

When treated with in situ generated N-phenyl nitrilimines, this compound regioselectively affords dihydropyrazole-thietane 1,1-dioxides. researchgate.net These reactions highlight the versatility of this building block in engaging with various 1,3-dipoles to generate a range of structurally diverse, fused heterocyclic systems containing the trifluoromethyl group.

| Reactant | Product Type | Key Features | Reference |

|---|---|---|---|

| Diazomethane | Dihydropyrazole-fused cycloadducts | Formation of a regioisomeric mixture | researchgate.netnih.gov |

| Ethyl diazoacetate / 2,2,2-Trifluorodiazoethane | Pyrazolino-sultine derivatives | Regioselective formation via rearrangement | researchgate.net |

| N-phenyl nitrilimines | Dihydropyrazole-thietane 1,1-dioxides | Regioselective synthesis | researchgate.net |

Synthesis of Multifunctional Trifluoromethylated Compounds

Beyond the initial cycloadducts, the products derived from this compound serve as versatile intermediates for the synthesis of more complex, multifunctional trifluoromethylated compounds. The functional groups incorporated during the cycloaddition reactions, such as esters from ethyl diazoacetate, provide handles for further chemical manipulation.

The resulting heterocyclic frameworks can be subjected to a variety of transformations, including reductions, oxidations, and cross-coupling reactions, to introduce additional functional groups and build molecular complexity. This strategic approach allows for the diversification of the initial scaffolds, leading to a library of novel trifluoromethylated molecules with potential applications in various fields of chemical research. The reaction products are considered convenient synthetic precursors to various classes of organic compounds. researchgate.net

Strategic Application in Constructing Strained Ring Systems

While this compound is itself a strained ring system, its direct application as a building block for the construction of other strained rings through reactions that preserve or transfer this strain is a specialized area of its synthetic utility. The high reactivity of the thiete dioxide ring can be harnessed in controlled ring-opening and rearrangement reactions to access other strained carbocyclic or heterocyclic systems. However, detailed research findings specifically focusing on this strategic application are not extensively documented in the reviewed literature. The inherent propensity of the thietane dioxide ring to undergo ring-opening upon reaction with nucleophiles or upon thermal activation suggests that it could potentially be used in ring-expansion or rearrangement-type reactions to generate larger, yet still constrained, cyclic systems. Further investigation is required to fully explore and establish the strategic application of this compound in the targeted synthesis of other strained ring architectures.

Contribution to the Development of Fluorine-Containing Organic Molecules

The synthesis of fluorine-containing organic molecules is a rapidly growing area of research, driven by the profound impact of fluorine on the properties of organic compounds. This compound plays a significant role in this field by providing a reliable and efficient method for the introduction of the trifluoromethyl group into a variety of molecular scaffolds.

The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. By serving as a versatile platform for the synthesis of trifluoromethylated heterocycles and other complex molecules, this compound directly contributes to the development of new fluorine-containing compounds with potentially valuable biological activities.

The synthetic methodologies developed around this building block expand the toolbox available to medicinal chemists and organic chemists for the creation of novel fluorinated compounds. The ability to readily access diverse trifluoromethylated scaffolds from a single, easily prepared precursor is a testament to the synthetic power and importance of this compound in advancing the field of fluorine chemistry.

| Compound Name |

|---|

| This compound |

| Diazomethane |

| Ethyl diazoacetate |

| 2,2,2-Trifluorodiazoethane |

| N-phenyl nitrilimines |

| Pyrazoles |

| Dihydropyrazoles |

| Pyrazolino-sultines |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of transformations involving 3-(Trifluoromethyl)-2H-thiete 1,1-dioxide are critically dependent on the catalytic systems employed. A significant future trend lies in the discovery and development of novel catalysts that can offer superior performance. While palladium-catalyzed trifluoromethylation of aryl bromides has been achieved, research is expanding to include other transition metal catalysts like nickel and copper to introduce the trifluoromethyl group into a variety of organic substrates, including alkenes and alkynes. mdpi.comnih.gov

A promising area of investigation is the use of micellar media to enhance the yields of palladium-catalyzed trifluoromethylation reactions. nih.gov This approach is particularly attractive as it aligns with the principles of green chemistry. Future work will likely focus on designing ligand-metal complexes specifically tailored for reactions with thiete dioxide scaffolds, aiming to control stereoselectivity and regioselectivity in cycloaddition and functionalization reactions. The development of photocatalytic systems also presents a novel avenue for activating this compound towards new reaction pathways, potentially leading to the synthesis of complex N-CF3 amides. nih.gov

| Catalyst System | Substrate Type | Potential Advantage |

| Palladium-based | Aryl bromides | Enhanced yields in micellar media nih.gov |

| Copper/Nickel-based | Alkenes, Alkynes | Broader substrate scope mdpi.com |

| Custom Ligand-Metal Complexes | Thiete dioxides | Control of stereoselectivity and regioselectivity |

| Photocatalysts | (Hetero)arenes, alkenes, etc. | Access to novel trifluoromethylamidation reactions nih.gov |

Design and Synthesis of Advanced Trifluoromethylated 2H-Thiete 1,1-Dioxide Derivatives for Expanded Reactivity Profiles

Expanding the library of this compound derivatives is crucial for exploring new reactivity and potential applications. Current research has demonstrated that the double bond in trifluoromethyl-substituted cyclic unsaturated sulfones is active towards nucleophilic reagents and 1,3-dipoles. researchgate.net Specifically, [3+2]-cycloaddition reactions with diazo compounds and nitrilimines have been shown to produce pyrazolino-sultine and dihydropyrazole-thietane 1,1-dioxide derivatives regioselectively. researchgate.netresearchgate.net

Future efforts will likely focus on introducing a wider range of functional groups onto the thiete dioxide ring to modulate its electronic properties and steric environment. This could involve the development of novel synthetic routes to access previously unattainable substitution patterns. The synthesis of ethynyl (B1212043) trifluoromethyl sulfide (B99878) and its application in copper-catalyzed click chemistry to produce CF3S-containing triazoles showcases a strategy for creating novel trifluoromethylated heterocyclic compounds. mdpi.com Similar strategies could be adapted to functionalize this compound, leading to advanced derivatives with tailored reactivity for applications in materials science and medicinal chemistry.

| Reaction Type | Reagents | Resulting Derivatives |

| [3+2]-Cycloaddition | Diazo compounds (e.g., ethyl diazoacetate) | Pyrazolino-sultine derivatives researchgate.netresearchgate.net |

| [3+2]-Cycloaddition | Nitrilimines (e.g., N-phenyl nitrilimines) | Dihydropyrazole-thietane 1,1-dioxides researchgate.netresearchgate.net |

| Nucleophilic Addition | Amino compounds | Functionalized thietane (B1214591) 1,1-dioxides researchgate.net |

Integration of Machine Learning and AI in Predictive Synthesis and Retrosynthesis

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Transformations

There is a growing emphasis on developing synthetic methodologies that are environmentally friendly and sustainable. For the synthesis and transformation of this compound, future research will increasingly focus on green chemistry principles. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

Electro-organic synthesis in a flow configuration presents a promising green alternative to traditional batch processes, as it can utilize renewable electricity to drive reactions and simplify scale-up. chemrxiv.org The pairing of machine learning with electrosynthesis can further enhance its sustainability by rapidly optimizing reactions to minimize waste and energy consumption. rsc.orgresearchgate.net The use of micellar media in catalysis not only improves reaction yields but also aligns with green chemistry by using water as a solvent. nih.gov Another avenue of research is the development of eco-friendly synthesis routes for key reagents, such as the green synthesis of trifluoromethanesulfonyl fluoride (B91410), which can serve as a sustainable alternative in various applications. mdpi.com Future work will likely explore solvent-free reaction conditions and the use of biocatalysis to further reduce the environmental impact of synthesizing and functionalizing trifluoromethylated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.